N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine, also known as ACEA, is a synthetic cannabinoid receptor agonist that has gained significant attention in the field of pharmacology and drug discovery. The compound has been shown to have potential therapeutic applications in the treatment of various diseases, including inflammation, pain, and cancer.
Mecanismo De Acción
N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine acts as a selective agonist for the cannabinoid receptor CB1, which is primarily found in the central nervous system. The activation of CB1 receptors by N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine leads to the inhibition of the release of neurotransmitters such as glutamate and GABA, resulting in the modulation of pain and inflammation.
Biochemical and physiological effects:
N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine in lab experiments is its high selectivity for the CB1 receptor, which allows for more specific targeting of the receptor. However, one limitation of using N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for research on N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine. One area of research could focus on the development of more potent and selective CB1 receptor agonists. Another area of research could focus on the potential use of N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could investigate the potential use of N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine involves the reaction between two precursor compounds, 2-adamantyl 4-bromobenzoate and 4-chlorophenyl glycine, followed by the addition of alpha-methyltryptophan. The reaction is carried out in the presence of a palladium catalyst, and the final product is purified through chromatography.
Aplicaciones Científicas De Investigación
N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
150871-05-9 |
---|---|
Nombre del producto |
N-(N-((2-Adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine |
Fórmula molecular |
C33H38ClN3O5 |
Peso molecular |
592.1 g/mol |
Nombre IUPAC |
2-[[2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]-[2-(4-chlorophenyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C33H38ClN3O5/c1-33(17-25-18-35-28-5-3-2-4-27(25)28,31(40)37(19-29(38)39)11-10-20-6-8-26(34)9-7-20)36-32(41)42-30-23-13-21-12-22(15-23)16-24(30)14-21/h2-9,18,21-24,30,35H,10-17,19H2,1H3,(H,36,41)(H,38,39) |
Clave InChI |
LZZPPPZINPSHEI-UHFFFAOYSA-N |
SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)N(CCC3=CC=C(C=C3)Cl)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
SMILES canónico |
CC(CC1=CNC2=CC=CC=C21)(C(=O)N(CCC3=CC=C(C=C3)Cl)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Sinónimos |
ACYCG N-(N-((2-adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine N-(N-((2-adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine, (D)-isomer N-(N-((2-adamantyloxy)carbonyl)-alpha-methyltryptophyl)-N-(2-(4-chlorophenyl)ethyl)glycine, (DL)-isomer RB 211 RB-211 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.